ZSTK474 - 475110-96-4

ZSTK474

Catalog Number: EVT-287838
CAS Number: 475110-96-4
Molecular Formula: C19H21F2N7O2
Molecular Weight: 417.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ZSTK474 is a synthetic small molecule classified as a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. [ [], [], [], [] ] It plays a significant role in scientific research as a valuable tool for studying the PI3K signaling pathway, understanding its involvement in various cellular processes, and investigating its potential as a therapeutic target for diseases like cancer. [ [], [], [], [] ]

Future Directions
  • Clinical Development: Given its promising preclinical results, further investigation of ZSTK474 in clinical trials is warranted to establish its safety and efficacy in human patients with various cancers and inflammatory diseases. [ [], [] ]
  • Combination Therapies: Exploring combination therapies using ZSTK474 with other anticancer agents or targeted therapies holds potential for enhancing therapeutic efficacy and overcoming drug resistance. [ [], [], [], [], [] ]
  • Understanding Isoform-Specific Effects: While ZSTK474 is a pan-PI3K inhibitor, further research is needed to fully elucidate the individual contributions of each PI3K isoform to its observed effects and to develop more selective inhibitors for specific therapeutic applications. [ [], [] ]
  • Investigating Non-Cancer Applications: Given its anti-inflammatory effects, further exploration of ZSTK474 in models of autoimmune and inflammatory diseases, beyond rheumatoid arthritis and allergic vasculitis, could lead to novel therapeutic strategies for these conditions. [ [], [], [] ]
  • Elucidating Detailed Pharmacokinetic Properties: Further investigations into the physical and chemical properties of ZSTK474, such as its solubility, stability, and metabolic profile, will enhance our understanding of its pharmacokinetic behavior and guide its development as a potential therapeutic agent. [ [], [] ]
Source and Classification

ZSTK474 is an s-triazine derivative synthesized by Zenyaku Kogyo Co., Ltd. in Japan. It was identified as a promising anticancer drug candidate through the JFCR39 system, which screens compounds for their antitumor efficacy across various human cancer cell lines. The compound was specifically designed to inhibit the activity of phosphatidylinositol 3-kinase, an enzyme implicated in numerous cellular processes including cell growth, proliferation, and survival, particularly in cancer cells .

Synthesis Analysis

The synthesis of ZSTK474 involves several steps that yield a compound characterized by its unique chemical structure: 2-(2-difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine. The synthesis process typically includes:

  1. Starting Materials: The synthesis begins with appropriate starting materials that include benzimidazole derivatives and morpholine.
  2. Reactions: Key reactions may involve nucleophilic substitutions and cyclization processes to form the triazine core.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological evaluation.

Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity .

Molecular Structure Analysis

ZSTK474 has a complex molecular structure that contributes to its biological activity. Its molecular formula is C16H19F2N5O2C_{16}H_{19}F_{2}N_{5}O_{2}, and it features:

  • Triazine Core: The central triazine ring provides a scaffold for binding to the target enzyme.
  • Benzimidazole Moiety: This part of the molecule enhances the interaction with the ATP-binding pocket of phosphatidylinositol 3-kinase.
  • Morpholino Groups: These groups improve solubility and bioavailability.

Molecular modeling studies suggest that ZSTK474 binds effectively within the ATP-binding site of phosphatidylinositol 3-kinase isoforms .

Chemical Reactions Analysis

ZSTK474 undergoes several key chemical reactions in biological systems:

  1. Inhibition of Phosphatidylinositol 3-Kinase: ZSTK474 acts as an ATP-competitive inhibitor of all four class I isoforms of phosphatidylinositol 3-kinase (α, β, δ, γ). The inhibition is characterized by low IC50 values (16 nmol/L for PI3Kα) indicating potent activity .
  2. Cell Proliferation Inhibition: In vitro studies demonstrate that ZSTK474 inhibits the growth of various human cancer cell lines with a mean GI50 value of 0.32 μmol/L .
  3. Cell Cycle Arrest: The compound induces G0/G1 phase arrest in cancer cells without triggering apoptosis, likely through the downregulation of cyclin D1 and upregulation of p27 .
Mechanism of Action

The mechanism of action of ZSTK474 primarily involves its inhibition of phosphatidylinositol 3-kinase activity:

  • ATP Competition: ZSTK474 competes with ATP for binding at the active site of phosphatidylinositol 3-kinase, leading to decreased phosphorylation of downstream signaling molecules such as Akt and glycogen synthase kinase 3β .
  • Downstream Effects: Inhibition results in reduced cell proliferation signals and altered cell cycle progression. It also affects angiogenesis by inhibiting hypoxia-inducible factor 1-alpha and vascular endothelial growth factor production .
Physical and Chemical Properties Analysis

ZSTK474 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 353.36 g/mol.
  • Solubility: ZSTK474 is designed to have good solubility properties due to its morpholino groups.
  • Stability: The compound exhibits stability under physiological conditions, which is crucial for its therapeutic application.

These properties enhance its potential as an effective therapeutic agent in oncology .

Applications

ZSTK474 has significant potential applications in cancer therapy due to its potent inhibitory effects on phosphatidylinositol 3-kinase:

  1. Anticancer Drug Development: Its ability to inhibit tumor growth makes it a candidate for further development as an anticancer drug.
  2. Research Tool: ZSTK474 serves as a valuable tool for studying the role of phosphatidylinositol 3-kinase in cancer biology and other diseases.
  3. Potential in Autoimmune Disorders: Preliminary studies indicate that ZSTK474 may also have applications in treating autoimmune conditions by modulating immune responses .
Discovery & Development of ZSTK474 as a PI3K Inhibitor

JFCR39 Drug Discovery System for Molecular Target Identification

The JFCR39 drug discovery system—a panel of 39 human cancer cell lines established by the Japanese Foundation for Cancer Research—enabled the identification of ZSTK474 as a novel phosphatidylinositol 3-kinase (PI3K) inhibitor. This platform expanded upon the NCI60 panel by incorporating six stomach cancer cell lines (e.g., MKN-1, MKN-7) and three breast cancer lines (HBC-4, HBC-5, BSY-1) prevalent in Japan, alongside 30 NCI60 lines [1] [2]. Cell viability was quantified using the sulforhodamine B (SRB) assay, which measured total cellular protein after 48-hour compound exposure to generate half-maximal growth inhibition (GI₅₀) values [1] [6]. The resulting "fingerprint" (growth inhibition profile across all 39 cell lines) served as a unique signature for mechanistic prediction.

COMPARE Algorithm-Based Mechanism Prediction

The COMPARE algorithm predicted ZSTK474's mechanism by calculating Pearson correlation coefficients (r) between its GI₅₀ profile and reference compounds with known targets. ZSTK474 exhibited high similarity (r = 0.81) to the classical PI3K inhibitor LY294002, suggesting shared PI3K targeting [1] [5]. Typically, r > 0.8 indicates identical mechanisms, while r = 0.5–0.8 implies overlapping but distinct target specificity [1] [8]. This computational prediction was biochemically validated when ZSTK474 directly inhibited PI3K activity, reducing it to 4.7% of control levels at 1 µM—significantly surpassing LY294002 (44.6%) [8].

Growth Inhibition Profiling Across 39-Cancer Cell Line Panel

ZSTK474 demonstrated broad-spectrum antitumor activity across all JFCR39 cell lines, with submicromolar GI₅₀ values in lung (NCI-H460), prostate (PC-3), colon (HCT-116), and other cancers [5] [8]. Its fingerprint revealed differential sensitivity, enabling disease-oriented optimization for personalized therapy. For example, stomach cancer lines (e.g., MKN-74) showed heightened vulnerability, informing potential clinical indications [1] [2].

Table 1: JFCR39 Cancer Cell Line Panel Composition

Cancer TypeCell Lines
LungNCI-H23, NCI-H226, NCI-H522, A549, DMS273, DMS114
StomachMKN-1, MKN-7, MKN-28, St-4, KN-45, MMKN-74
BreastHBC-4, HBC-5, BSY-1, MCF-7, MDA-MB-231
OvaryOVCAR-3, OVCAR-4, OVCAR-5, OVCAR-8, SK-OV-3
BrainU251, SF-268, SF-295, SF-539, SNB-75, SNB-78

Rational Design Strategies for Pan-Class I PI3K Isoform Selectivity

ZSTK474 is a morpholine-containing s-triazine derivative (chemical structure: 2-(2-difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine) designed to competitively inhibit ATP binding in the PI3K catalytic pocket [5] [9]. Biochemical assays confirmed its pan-Class I PI3K inhibition, with IC₅₀ values of 16 nM (p110α), 44 nM (p110β), 5 nM (p110δ), and 49 nM (p110γ) [4] [8]. Selectivity was achieved by:

  • Flat conformation binding: ZSTK474 occupies the ATP-binding site without accessing isoform-specific pockets, enabling broad Class I coverage [3] [9].
  • Minimal off-target effects: At 10 µM, it showed >90% specificity for PI3K over 120 protein kinases and PI3K-related kinases (e.g., mTOR, DNA-PK) [5] [8].Molecular modeling revealed that both morpholine groups engage in hydrogen bonding with Val882 and Asp841 in p110α, while the benzimidazole moiety enhances hydrophobic interactions [8] [9].

Table 2: ZSTK474's Biochemical Inhibition Profile Against Class I PI3K Isoforms

PI3K IsoformIC₅₀ (nM)Cellular Function
p110α16Glucose metabolism; tumorigenesis (e.g., PIK3CA mutations)
p110β44Platelet activation; PTEN-deficient cancers
p110δ5Leukocyte signaling; B-cell malignancies
p110γ49Myeloid cell migration; tumor microenvironment

Comparative Efficacy Against First-Generation PI3K Inhibitors

ZSTK474 outperformed early PI3K inhibitors LY294002 and wortmannin in both biochemical and functional assays:

  • Enhanced potency: ZSTK474 inhibited PI3K activity at lower concentrations (IC₅₀: 16–49 nM) versus LY294002 (IC₅₀: 600–1,500 nM) [1] [8].
  • Reduced paradoxical Akt activation: Unlike LY294002, which increased Akt phosphorylation (Ser473) in gemcitabine-resistant pancreatic cells, ZSTK474 consistently suppressed p-Akt in vitro and in xenografts [4] [10].
  • Mechanistic advantages: While LY294002 and wortmannin induced apoptosis, ZSTK474 caused G₀/G₁ cell cycle arrest by downregulating cyclin D1 and phosphorylated retinoblastoma protein (pRb) [4] [8]. In pancreatic adenocarcinoma (AsPC-1, MIA PaCa-2), combining ZSTK474 with gemcitabine synergistically reduced viability (combination index CI<0.8) and suppressed p-Akt, p-GSK3β, and p-BAD [4].
  • Oral bioavailability: ZSTK474 significantly inhibited xenograft growth (e.g., 90% suppression in A549 lung tumors) upon oral administration, a route unfeasible for wortmannin due to instability [8].

Table 3: Key Differentiators Between ZSTK474 and Early-Generation PI3K Inhibitors

ParameterZSTK474LY294002Wortmannin
PI3K inhibition (IC₅₀)5–49 nM600–1,500 nM~5 nM (irreversible)
Selectivity>90% at 10 µMLow (inhibits CK2, mTOR)Low (covalent binder)
Primary cellular effectG₀/G₁ arrestApoptosisApoptosis
Oral activityYes (strong xenograft efficacy)LimitedNo

Properties

CAS Number

475110-96-4

Product Name

ZSTK474

IUPAC Name

4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine

Molecular Formula

C19H21F2N7O2

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C19H21F2N7O2/c20-15(21)16-22-13-3-1-2-4-14(13)28(16)19-24-17(26-5-9-29-10-6-26)23-18(25-19)27-7-11-30-12-8-27/h1-4,15H,5-12H2

InChI Key

HGVNLRPZOWWDKD-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5

Solubility

soluble in DMSO, not soluble in water.

Synonyms

2-(2-difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine
2-(difluoromethyl)-1-(4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl)-1H-benzimidazole
ZSTK474

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.